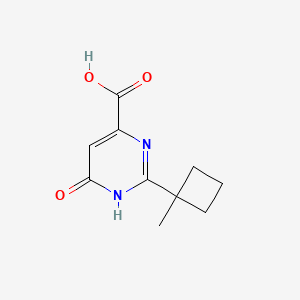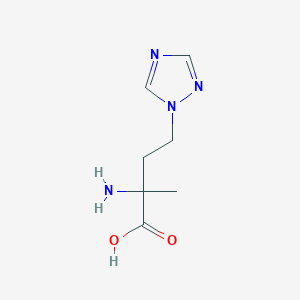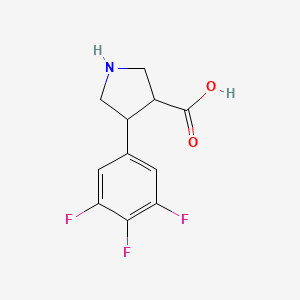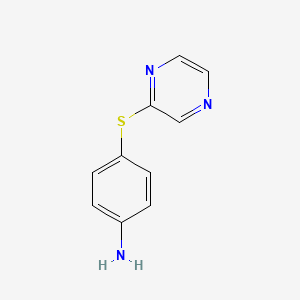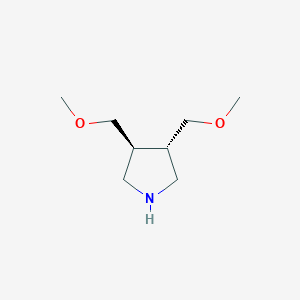![molecular formula C7H16N2O2S B13629708 N-[1-(aminomethyl)cyclopropyl]propane-1-sulfonamide](/img/structure/B13629708.png)
N-[1-(aminomethyl)cyclopropyl]propane-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(aminomethyl)cyclopropyl]propane-1-sulfonamide is a versatile chemical compound with a unique structure that enables diverse applications in scientific research. This compound is known for its stability and reactivity, making it an indispensable tool in various scientific disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(aminomethyl)cyclopropyl]propane-1-sulfonamide typically involves the reaction of cyclopropylamine with propane-1-sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
N-[1-(aminomethyl)cyclopropyl]propane-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
科学的研究の応用
N-[1-(aminomethyl)cyclopropyl]propane-1-sulfonamide is widely used in scientific research due to its unique structure and reactivity. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in enzyme modification and protein labeling studies.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of N-[1-(aminomethyl)cyclopropyl]propane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular receptors and signaling pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
- N-[1-(aminomethyl)cycloheptyl]propane-1-sulfonamide
- N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide
Uniqueness
N-[1-(aminomethyl)cyclopropyl]propane-1-sulfonamide is unique due to its cyclopropyl group, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly valuable in applications requiring precise control over chemical reactions and interactions.
特性
分子式 |
C7H16N2O2S |
|---|---|
分子量 |
192.28 g/mol |
IUPAC名 |
N-[1-(aminomethyl)cyclopropyl]propane-1-sulfonamide |
InChI |
InChI=1S/C7H16N2O2S/c1-2-5-12(10,11)9-7(6-8)3-4-7/h9H,2-6,8H2,1H3 |
InChIキー |
VNQDFTCQTSKISJ-UHFFFAOYSA-N |
正規SMILES |
CCCS(=O)(=O)NC1(CC1)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B13629629.png)
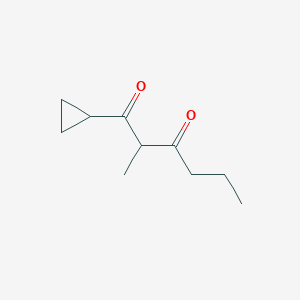
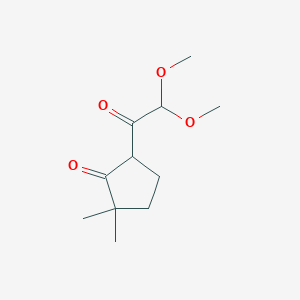
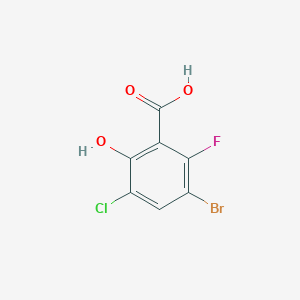

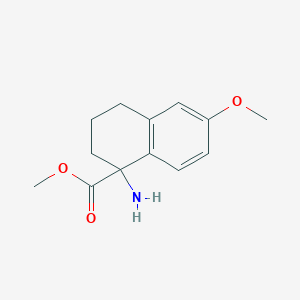
![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-phenoxyphenyl)propanoic acid](/img/structure/B13629661.png)
